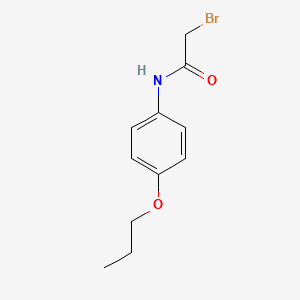

2-Bromo-N-(4-propoxyphenyl)acetamide

Description

BenchChem offers high-quality 2-Bromo-N-(4-propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(4-propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(4-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCZYZOSHVIPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential biological activities of N-aryl acetamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of N-Aryl Acetamide Derivatives

Authored by a Senior Application Scientist

Foreword: The N-Aryl Acetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The N-aryl acetamide core is a deceptively simple, yet remarkably versatile structural motif that has captured the attention of medicinal chemists for decades. Its prevalence in a vast array of biologically active compounds is a testament to its unique physicochemical properties, which facilitate favorable interactions with a multitude of biological targets. The core structure, characterized by an acetamide group linked to an aromatic ring, provides a rigid backbone that can be readily functionalized. This allows for the precise spatial orientation of various substituents, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. This guide provides an in-depth exploration of the diverse biological activities exhibited by N-aryl acetamide derivatives, grounded in established experimental evidence and field-proven insights. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by detailed, self-validating experimental protocols designed for robust and reproducible preclinical evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified N-aryl acetamide derivatives as a promising class of compounds. Their mechanism of action is often multifaceted, ranging from the inhibition of key signaling enzymes to the induction of apoptosis. The initial screening of these compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines.

Mechanistic Insight

Many N-aryl acetamide derivatives exert their anticancer effects by targeting specific molecular pathways that are dysregulated in cancer cells. For instance, certain derivatives have been shown to inhibit protein kinases, crucial enzymes in cell signaling cascades that control cell growth and division. Others may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The National Cancer Institute (NCI) has screened numerous N-aryl-2-(5-aryltetrazol-2-yl)acetamides, identifying compounds with significant cytotoxic activity against its 60-cancer cell line panel.[1] This high-throughput screening is a critical first step in identifying lead compounds for further development.[1][2]

Data Presentation: Cytotoxicity Profile

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. This data is typically summarized in a tabular format for clear comparison across different cell lines.

Table 1: Representative IC50 Values of a Hypothetical N-Aryl Acetamide Derivative (Compound X)

| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD] |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 2.5 ± 0.5 |

| HeLa | Cervical Adenocarcinoma | 5.1 ± 0.8 |

| PC-3 | Prostate Adenocarcinoma | 0.8 ± 0.2 |

This data is illustrative and adapted from a general template for novel compounds.[3]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[2][5]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase culture using a hemocytometer.

-

Seed approximately 5,000 cells in 100 µL of complete growth medium per well into a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to ensure cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of the N-aryl acetamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).[6][7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Visualization: Anticancer Screening Workflow

Caption: High-level workflow for preclinical anticancer drug discovery.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.[8] N-aryl acetamide derivatives have emerged as a promising scaffold in this area, with numerous studies demonstrating their efficacy against a range of pathogenic microbes.[1][9][10][11]

Mechanistic Insight

The antimicrobial action of these compounds can be attributed to various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific mechanism is often dependent on the nature and position of substituents on the aryl ring and the acetamide moiety. For example, the presence of halogen atoms or specific heterocyclic rings can significantly enhance antimicrobial potency.[10][12]

Data Presentation: Antimicrobial Potency

The primary metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[8][13]

Table 2: Representative MIC Values of a Hypothetical N-Aryl Acetamide Derivative (Compound Y)

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

Data is illustrative. MIC values are determined by methods such as broth microdilution.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a widely used, standardized technique for determining the MIC of antimicrobial agents in a liquid medium.[8][14] It allows for the simultaneous testing of multiple compounds against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the N-aryl acetamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

The typical volume in each well is 100 µL.

-

-

Inoculation:

-

Add an equal volume (100 µL) of the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

Visualization: Antimicrobial Susceptibility Testing (AST) Workflow

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).[4]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Acetamide derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[15][16][17][18]

Mechanistic Insight

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[19] The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) involves the production of prostaglandins, which are synthesized by COX enzymes.[21][22] By measuring the reduction in paw volume (edema), one can assess the anti-inflammatory efficacy of a test compound.

Data Presentation: Inhibition of Edema

The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group at different time points.

Table 3: Representative Anti-inflammatory Activity of a Hypothetical N-Aryl Acetamide (Compound Z) in Rat Paw Edema Model

| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours [Mean ± SD] |

|---|---|---|

| Vehicle Control (Saline) | - | 0 |

| Compound Z | 25 | 45.8 ± 3.1 |

| Indomethacin (Positive Control) | 10 | 62.5 ± 4.5 |

This data is illustrative. Indomethacin is a standard NSAID used as a positive control.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a robust method for evaluating the acute anti-inflammatory activity of experimental compounds.[19][21]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Randomly divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses).[19]

-

-

Baseline Measurement:

-

Drug Administration:

-

Induction of Edema:

-

Paw Volume Measurement:

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (E) = Vt - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100

-

Visualization: In Vivo Anti-inflammatory Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[24][25] The search for new antiepileptic drugs (AEDs) is ongoing, and N-aryl acetamide derivatives have shown considerable promise in preclinical screening models.[9][26][27]

Mechanistic Insight

The anticonvulsant activity of these derivatives is often evaluated using two primary, clinically validated rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[28] The MES model is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[24][28] The mechanism of action often involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[26][29]

Data Presentation: Anticonvulsant Efficacy

The primary endpoint in the MES test is the abolition of the hind limb tonic extension phase of the seizure. Efficacy can be reported as the number of animals protected at a given dose or as a median effective dose (ED50).

Table 4: Representative Anticonvulsant Activity of a Hypothetical N-Aryl Acetamide (Compound A) in the MES Test

| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection |

|---|---|---|---|

| Vehicle Control | - | 0 / 8 | 0 |

| Compound A | 30 | 4 / 8 | 50 |

| Compound A | 100 | 7 / 8 | 87.5 |

| Phenytoin (Positive Control) | 25 | 8 / 8 | 100 |

This data is illustrative. Phenytoin is a standard AED used as a positive control.[28]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This model is a robust and widely used primary screening test for potential anticonvulsant drugs.[28][30]

Step-by-Step Methodology:

-

Animal Preparation and Grouping:

-

Use healthy adult mice (e.g., Swiss albino), weighing 20-25g.

-

Randomly divide the mice into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Phenytoin), and Test Compound groups.

-

-

Drug Administration:

-

Administer the test compound, positive control, or vehicle, typically via the intraperitoneal (i.p.) or oral (p.o.) route.

-

Allow for a pretreatment time (e.g., 30-60 minutes) for the drug to reach peak effect.[26]

-

-

Induction of Seizure:

-

Deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA for 0.2 seconds.[30]

-

The stimulus will induce a characteristic seizure pattern, starting with tonic flexion, followed by tonic extension of the hind limbs, and finally a clonic phase.

-

-

Observation and Endpoint:

-

Observe the animal immediately after the stimulus.

-

The endpoint is the presence or absence of the hind limb tonic extension phase. Abolition of this phase is considered protection.[28]

-

-

Data Analysis:

-

Record the number of animals protected in each group.

-

Calculate the percentage of protection for each dose. If multiple doses are tested, the ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

-

Visualization: Anticonvulsant Screening Workflow

Caption: A phased approach to preclinical anticonvulsant drug screening.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of modern drug design.[31] For N-aryl acetamide derivatives, SAR studies have revealed critical insights that guide the synthesis of more potent and selective molecules.

Causality in Molecular Design

-

Aryl Ring Substituents: The nature, position, and number of substituents on the aryl ring dramatically influence activity. Electron-withdrawing groups (e.g., halogens like chloro or fluoro, or trifluoromethyl groups) often enhance anticonvulsant and antimicrobial activity.[26][32][33] This is likely due to their ability to modulate the electronic properties of the molecule, improving its binding affinity to the target protein or enhancing its membrane permeability.[32][33]

-

Acetamide Linker: The acetamide group itself is a key hydrogen-bonding motif, crucial for anchoring the molecule within the active site of a target enzyme or receptor.

-

Terminal Group: The group attached to the other end of the acetamide linker provides another point for diversification. Incorporating bulky or heterocyclic moieties can influence selectivity and potency across different biological targets. For example, linking the acetamide to a piperazine ring has been a successful strategy in developing anticonvulsant agents.[26]

Visualization: The SAR Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Perspectives

The N-aryl acetamide scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The diverse biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscore its privileged status in medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of new derivatives.

Future research should focus on leveraging SAR insights to design next-generation compounds with enhanced potency and selectivity. A deeper understanding of the specific molecular targets and mechanisms of action, aided by computational docking and in vitro biochemical assays, will be crucial. Furthermore, exploring novel formulations and drug delivery systems could improve the pharmacokinetic and safety profiles of these promising agents, ultimately paving their path from the laboratory to the clinic.

References

- White, H. S., & Barker-Haliski, M. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease.

- BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.

- OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.

- WOAH. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Inotiv. (n.d.).

- Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.

- Stokes, H. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy.

- Altanlar, N., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases.

- Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.

- Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Medical and Clinical Microbiology.

- Roe, J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry.

- Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Current Chemistry Letters.

- BenchChem. (n.d.). Application Notes and Protocols for Novel Experimental Compounds in Cell Culture. BenchChem.

- Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Qaddoumi, A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE.

- Kumar, A., & Singh, A. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of Advanced Zoology.

- Selvinthanuja, C., & Narmatha, S. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine.

- Shingare, P., et al. (2025). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives.

- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research.

-

Vaskevych, R., et al. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[13][19][28]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Medicinal Chemistry Research.

- Rahman, M. H., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences Review and Research.

- Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Growing Science.

- Kumar, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- El Kayal, W. M., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. ScienceRise: Pharmaceutical Science.

- Asif, M. (2016).

- Al-Ostath, A. I. N., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- Khan, I., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.

- El Kayal, W. M., et al. (2020). Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. ScienceRise: Pharmaceutical Science.

- Hayun, et al. (n.d.). Bioassays for Anticancer Activities.

- De Luca, L., et al. (2016).

- Asghar, F., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics.

- Li, Y., et al. (2020).

- Roe, J., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. BenchChem.

- Li, Y., et al. (2020).

- De Luca, L., et al. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- bioRxiv. (2025).

- BenchChem. (n.d.).

- Drug Design Org. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdb.apec.org [pdb.apec.org]

- 9. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

- 13. woah.org [woah.org]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. archivepp.com [archivepp.com]

- 16. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 26. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 30. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 31. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 32. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-Bromo-N-(4-propoxyphenyl)acetamide in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-(4-propoxyphenyl)acetamide, a synthetic organic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural motifs—the reactive bromoacetamide warhead and the N-aryl scaffold—are well-represented in a multitude of biologically active agents. This document synthesizes information from analogous compounds to detail a robust synthetic protocol, predict physicochemical properties, and propose key therapeutic applications. We provide detailed, field-proven experimental protocols for anticancer, anti-inflammatory, and neuroprotective assays to empower researchers to investigate its potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of new therapeutic agents.

Introduction: The N-Aryl Acetamide Scaffold

The N-aryl acetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across various disease areas. This scaffold's versatility allows for facile chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this class have demonstrated a wide spectrum of biological activities, including anti-HIV, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

2-Bromo-N-(4-propoxyphenyl)acetamide distinguishes itself through two key features:

-

The N-(4-propoxyphenyl) Group: The propoxy substituent increases the molecule's lipophilicity, which can enhance membrane permeability and influence protein binding.

-

The 2-Bromoacetamide Moiety: This is a reactive electrophilic group, capable of acting as an alkylating agent. In drug design, this "warhead" can form stable, covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of target proteins. This mode of action can lead to potent, long-lasting, and irreversible inhibition, a strategy successfully employed in targeted therapies.

This guide will explore the potential of 2-Bromo-N-(4-propoxyphenyl)acetamide as a versatile starting point for drug discovery campaigns.

Synthesis and Characterization

A reliable synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide can be achieved through the acylation of 4-propoxyaniline. The following protocol is based on standard, well-established procedures for the synthesis of related N-aryl bromoacetamides.[5][6]

Synthetic Scheme

Caption: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide.

Detailed Synthesis Protocol

Objective: To synthesize 2-Bromo-N-(4-propoxyphenyl)acetamide from 4-propoxyaniline and bromoacetyl bromide.

Materials:

-

4-Propoxyaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol and Hexanes for recrystallization

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-propoxyaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) to the stirred solution. Expertise Note: Pyridine acts as a base to neutralize the HBr byproduct generated during the acylation, driving the reaction to completion.

-

Acylation: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench any unreacted pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: These washing steps are critical to remove the base, unreacted starting materials, and salts, ensuring a purer crude product.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Isolation and Characterization: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Physicochemical Properties

| Property | Predicted Value | Note |

| Molecular Formula | C₁₁H₁₄BrNO₂ | - |

| Molecular Weight | 272.14 g/mol | - |

| cLogP | 2.8 - 3.2 | Indicates good lipid solubility. |

| Hydrogen Bond Donors | 1 | The amide N-H group. |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens. |

| Rotatable Bonds | 5 | - |

Note: Values are calculated using computational models and serve as an estimation.

Potential Applications in Medicinal Chemistry

Based on the extensive literature on structurally related N-aryl acetamides, we propose three primary areas of investigation for this compound.

Application I: Anticancer Agent

Numerous acetamide derivatives have shown potent anticancer activity.[4][7][8] The bromoacetamide moiety makes this compound a candidate for a covalent inhibitor of oncogenic proteins. Furthermore, related structures have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes often overexpressed in hypoxic tumors.[9]

Potential Mechanism of Action: Inhibition of Tumor-Associated Carbonic Anhydrases In hypoxic tumors, the transcription factor HIF-1α upregulates the expression of carbonic anhydrases IX and XII (CAIX/CAXII). These enzymes help maintain a neutral intracellular pH while promoting an acidic tumor microenvironment, which facilitates tumor invasion and metastasis.[9] An inhibitor could disrupt this process.

Caption: Potential inhibition of the HIF-1α pathway.

Application II: Anti-inflammatory Agent

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A review of acetamide derivatives highlights their potential as selective Cyclooxygenase-II (COX-II) inhibitors.[3] COX-II is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-II inhibition is a validated strategy for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Application III: Neuroprotective Agent

The inhibition of cholinesterase enzymes is a key therapeutic strategy for Alzheimer's disease. A study on substituted acetamide derivatives revealed their potential as butyrylcholinesterase (BChE) inhibitors.[2] BChE plays a role in cholinergic neurotransmission, and its inhibition can help alleviate cognitive symptoms. The structural features of 2-Bromo-N-(4-propoxyphenyl)acetamide make it a plausible candidate for investigation in this area.

Experimental Protocols and Workflows

The following protocols provide a starting point for evaluating the biological activity of 2-Bromo-N-(4-propoxyphenyl)acetamide.

General Experimental Workflow

Caption: General workflow for compound evaluation.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium ring to form purple formazan crystals, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Bromo-N-(4-propoxyphenyl)acetamide in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expertise Note: During this time, only viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Trustworthiness Note: Running the experiment in triplicate and including a positive control (e.g., Paclitaxel) is essential for data validation.[7]

Protocol: COX-II Inhibition Assay (Enzyme-Based)

Objective: To assess the direct inhibitory effect of the compound on COX-II enzyme activity.

Principle: This assay measures the peroxidase activity of COX-II. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. This peroxidase activity can be monitored colorimetrically by following the oxidation of a chromogenic substrate like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Procedure:

-

Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric probe).

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of the test compound (or a known inhibitor like Celecoxib as a positive control).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Expertise Note: This step is particularly important for potential covalent or slow-binding inhibitors.

-

Initiating the Reaction: Add arachidonic acid and TMPD to all wells to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 10-20 minutes using a plate reader in kinetic mode.

-

Analysis: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Summary of Biological Activity for Structural Analogs

The following table summarizes reported biological activities for compounds structurally related to 2-Bromo-N-(4-propoxyphenyl)acetamide, providing a basis for predicting its potential efficacy.

| Compound Class / Derivative | Biological Activity | Target / Assay | Potency (IC₅₀ / EC₅₀) | Reference |

| Acetamide-substituted Doravirine Analog | Anti-HIV | Wild-Type HIV-1 Strain | 54.8 nM | [1] |

| Substituted Acetamide Derivative (8c) | BChE Inhibition | Butyrylcholinesterase | 3.94 µM | [2] |

| Chalcone Acetamide Derivative (8h) | Anticancer | TNBC cells (MDA-MB-231) | Data not specified as IC₅₀ | [7] |

| 2-(pyridin-3-yloxy)acetamide (Ij) | Anti-HIV | Wild-Type HIV-1 Strain | 8.18 µM | [10] |

| 2-(substituted phenoxy)acetamide (3c) | Anticancer | MCF-7 Cells | Data not specified as IC₅₀ | [4] |

Conclusion and Future Directions

2-Bromo-N-(4-propoxyphenyl)acetamide represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity across several therapeutically relevant areas, including oncology, inflammation, and neurodegenerative disease. The reactive bromoacetamide group makes it an especially attractive candidate for covalent inhibitor design, a powerful strategy for achieving high potency and target selectivity.

Future research should focus on the synthesis and in vitro validation of this compound using the protocols outlined in this guide. Subsequent hit-to-lead optimization campaigns could explore modifications to the phenyl ring substituents to improve potency and selectivity, as well as altering the electrophilic warhead to modulate reactivity.

References

- Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. PubMed.

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate.

- Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv.

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI.

- Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid.

- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. N/A.

- Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv.

- An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: From Discovery to Therapeutic Potential. Benchchem.

- In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide. Benchchem.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. N/A.

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.

- 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.

- 2-Bromo-N-(4-bromophenyl)acetamide. PMC.

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.

Sources

- 1. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. archivepp.com [archivepp.com]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ovid.com [ovid.com]

The Strategic Utility of 2-Bromo-N-(4-propoxyphenyl)acetamide in the Development of Novel Antibacterial Agents

Introduction: A Versatile Precursor for a New Generation of Antibacterials

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. In this context, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. 2-Bromo-N-(4-propoxyphenyl)acetamide emerges as a highly valuable and versatile precursor in this endeavor. Its structure combines a reactive bromoacetyl group with a substituted phenyl ring, offering multiple avenues for chemical modification to generate diverse libraries of candidate compounds. The propoxy substituent on the phenyl ring provides a degree of lipophilicity that can be crucial for membrane permeability, a key factor in antibacterial efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-N-(4-propoxyphenyl)acetamide as a foundational building block for the synthesis and evaluation of novel antibacterial agents. We will delve into detailed synthetic protocols, strategies for diversification, and robust methods for antimicrobial screening, all grounded in established scientific principles.

Part 1: Synthesis of the Precursor: 2-Bromo-N-(4-propoxyphenyl)acetamide

The synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide is a straightforward yet critical first step. The most common and efficient method is the N-acylation of 4-propoxyaniline with a bromoacetyl halide. The causality behind this choice lies in the high reactivity of the acyl halide and the nucleophilicity of the aniline nitrogen.

Protocol 1: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide

Materials:

-

4-propoxyaniline

-

Bromoacetyl bromide or Bromoacetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxyaniline (1 equivalent) in anhydrous DCM. Add a magnetic stir bar for efficient mixing.

-

Base Addition: To the solution, add a non-nucleophilic base such as triethylamine (1.1 equivalents). The purpose of the base is to neutralize the hydrobromic or hydrochloric acid that is generated as a byproduct of the reaction, preventing the protonation of the starting aniline.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

-

Acyl Halide Addition: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled and stirred solution. The slow addition maintains a low reaction temperature and prevents the formation of di-acylated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-Bromo-N-(4-propoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.

Characterization: The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Designing Novel Antibacterial Agents from the Precursor

The true utility of 2-Bromo-N-(4-propoxyphenyl)acetamide lies in its potential for diversification. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and heterocyclic moieties known to be associated with antibacterial activity.

Proposed Synthetic Pathways

The following diagram illustrates potential synthetic pathways to generate a library of novel antibacterial candidates from 2-Bromo-N-(4-propoxyphenyl)acetamide.

Caption: Synthetic diversification of 2-Bromo-N-(4-propoxyphenyl)acetamide.

Protocol 2: Synthesis of Thiazole Derivatives

The reaction of α-halo ketones or α-halo amides with thiourea is a classic method for the synthesis of 2-aminothiazoles, a class of compounds known for their broad spectrum of biological activities, including antibacterial properties.

Materials:

-

2-Bromo-N-(4-propoxyphenyl)acetamide

-

Thiourea

-

Ethanol or other suitable protic solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-N-(4-propoxyphenyl)acetamide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-thiazole derivative.

Part 3: Screening for Antibacterial Activity

Once a library of novel compounds has been synthesized, a systematic screening process is essential to identify promising candidates. The following protocols are based on widely accepted methodologies for determining antibacterial efficacy.[1]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

-

Synthesized test compounds

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (solvent used to dissolve compounds, e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Test Plates: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include wells for positive and negative controls.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 4: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[3]

Materials:

-

Synthesized test compounds

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Sterile cork borer

Procedure:

-

Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum and spread it evenly over the entire surface of an MHA plate to create a bacterial lawn.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Compound Application: Add a fixed volume of the test compound solution (at a known concentration) to a designated well. Also, add positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the antibacterial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Derivatives

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Precursor | 2-Bromo-N-(4-propoxyphenyl)acetamide | >256 | >256 |

| Derivative 1 | Thiazole derivative | 32 | 64 |

| Derivative 2 | Imidazole derivative | 16 | 32 |

| Derivative 3 | Piperidine derivative | 64 | 128 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Table 2: Zone of Inhibition Diameters for Novel Derivatives

| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Derivative 1 | 50 | 14 | 11 |

| Derivative 2 | 50 | 18 | 15 |

| Derivative 3 | 50 | 12 | 9 |

| Ciprofloxacin | 5 | 25 | 30 |

Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)

While the primary screening identifies active compounds, understanding their mechanism of action and SAR is crucial for lead optimization. Acetamide derivatives have been reported to exert their antibacterial effects through various mechanisms. Some studies suggest that these compounds can inhibit essential bacterial enzymes. For instance, molecular docking studies have shown that certain acetamide derivatives can bind to the active sites of bacterial kinases and DNA gyrases, which are validated antibacterial targets.[1]

The SAR of the synthesized library can be elucidated by correlating the structural modifications with the observed antibacterial activity. For example, the introduction of different heterocyclic rings can influence the compound's ability to form hydrogen bonds with the target enzyme. The nature and position of substituents on these rings can also impact potency and selectivity.

Caption: Plausible mechanism of action for novel acetamide derivatives.

Conclusion

2-Bromo-N-(4-propoxyphenyl)acetamide represents a promising and readily accessible starting point for the development of novel antibacterial agents. Its facile synthesis and the reactivity of the bromoacetyl group allow for the creation of large and diverse chemical libraries. By employing systematic screening protocols and conducting SAR studies, researchers can identify lead compounds with potent antibacterial activity. Further investigation into the mechanism of action of these novel acetamides will be critical for their future development as effective therapeutics in the fight against bacterial infections.

References

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, [Link].

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences, [Link].

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, [Link].

Sources

Application Note: Development of Carbonic Anhydrase Inhibitors from 2-Bromo-N-(4-propoxyphenyl)acetamide

Executive Summary & Scientific Rationale

This guide details the utilization of 2-Bromo-N-(4-propoxyphenyl)acetamide as a pivotal electrophilic intermediate in the synthesis of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).

The "Tail Approach" in CAI Design

Human Carbonic Anhydrases (hCAs) are ubiquitous zinc metalloenzymes. While classical inhibitors (e.g., Acetazolamide) effectively bind the catalytic zinc ion, they often lack isoform selectivity, leading to off-target side effects.

The "Tail Approach" , pioneered by the Supuran group, addresses this by attaching a structural "tail" to the zinc-binding scaffold.

-

The Scaffold (ZBG): A sulfonamide (

) that anchors to the -

The Linker: The acetamide group provides flexibility and hydrogen-bonding capability.

-

The Tail: The 4-propoxyphenyl moiety. This lipophilic group is designed to interact with the hydrophobic half of the active site entrance (residues Phe131, Val135, Pro202 in hCA II), thereby conferring selectivity against isoforms with hydrophilic entrances.

2-Bromo-N-(4-propoxyphenyl)acetamide acts as the "Linker-Tail" delivery system. The bromine atom serves as a leaving group, allowing nucleophilic attack by an amine- or thiol-bearing sulfonamide scaffold.

Experimental Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Figure 1: Integrated workflow for the synthesis and validation of acetamide-linked CAIs.

Protocol A: Chemical Synthesis

Objective: Covalent attachment of the 4-propoxyphenyl-acetamide tail to a 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold (Acetazolamide analog).

Reagents & Equipment[1][2]

-

Nucleophile: 5-Amino-1,3,4-thiadiazole-2-sulfonamide (1.0 eq).

-

Electrophile: 2-Bromo-N-(4-propoxyphenyl)acetamide (1.1 eq).

-

Base: Anhydrous Potassium Carbonate (

) (1.1 eq) or Triethylamine (TEA). -

Solvent: Anhydrous Acetone or DMF.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel

).

Step-by-Step Procedure

-

Activation: In a 50 mL round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (2 mmol) in 15 mL of anhydrous acetone. Add

(2.2 mmol) and stir at room temperature for 30 minutes to deprotonate the exocyclic amine.-

Note: If solubility is poor, switch solvent to DMF.

-

-

Alkylation: Dropwise add a solution of 2-Bromo-N-(4-propoxyphenyl)acetamide (2.2 mmol) dissolved in 5 mL acetone.

-

Reflux: Heat the mixture to reflux (

for acetone) and stir for 4–8 hours.-

Monitoring: Check reaction progress via TLC (System:

9:1). The starting bromide spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.[1]

-

-

Purification:

-

The residue is often a solid. Triturate with cold water to remove unreacted sulfonamide.

-

Recrystallize from Ethanol/Water (1:1) or purify via column chromatography if necessary.

-

-

Yield Check: Expected yield is typically 60–80%.

Structural Validation (QC Criteria)

Before biological testing, confirm structure via

-

Diagnostic Peak 1:

ppm (t, 3H, -

Diagnostic Peak 2:

ppm (s, 1H, sulfonamide -

Diagnostic Peak 3:

ppm (s, 1H, amide

Protocol B: Biological Validation (Stopped-Flow Assay)

Objective: Determine the Inhibition Constant (

Mechanism: This assay measures the rate of the physiological reaction:

Reagents

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength). -

Indicator: 0.2 mM Phenol Red.[2]

-

Substrate:

-saturated water (bubbled for 30 mins at -

Enzyme: Recombinant hCA I and hCA II (commercial or expressed). Concentration

10–20 nM.

Experimental Setup (Stopped-Flow)

The instrument mixes two solutions rapidly (<10 ms) and records absorbance at 557 nm.

-

Syringe A (Enzyme Mix): Buffer + Indicator + Enzyme + Inhibitor (varying concentrations: 0.1 nM – 100 nM).

-

Syringe B (Substrate): Buffer + Indicator +

saturated water.

Measurement Protocol

-

Incubation: Incubate Enzyme and Inhibitor for 15 minutes prior to loading Syringe A to allow formation of the E-I complex.

-

Injection: Rapidly mix Syringe A and B (1:1 ratio).

-

Detection: Monitor the decrease in absorbance at 557 nm over 10–100 seconds.

-

Control: Run the assay with Acetazolamide as a positive control.

-

Blank: Run buffer without enzyme to determine the uncatalyzed rate (

).

Data Analysis & Calculation

-

Initial Rate (

): Calculate the slope of the absorbance vs. time curve for the first 5–10% of the reaction. -

Cheng-Prusoff Equation: Convert the

(concentration at 50% activity) to the inhibition constant-

Where

is the

-

Assay Logic Diagram

Figure 2: Kinetic mechanism of the CO2 hydration stopped-flow assay.

Expected Results & SAR Analysis

When analyzing data from 4-propoxyphenyl-tailed inhibitors, compare the results against standard cytosolic isoforms (I, II) and tumor-associated isoforms (IX, XII).[3][4]

| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |

| Propoxyphenyl-Tail | >1000 | < 10 | < 10 | High |

Interpretation:

-

High Potency: If

, the acetamide linker successfully positions the sulfonamide at the Zinc ion without steric clash. -

Selectivity: The lipophilic propoxyphenyl tail is expected to show higher affinity for hCA II (hydrophobic pocket) or hCA IX compared to hCA I. If the tail is too bulky, hCA I activity drops significantly (desirable to avoid systemic side effects).

References

-

Supuran, C. T. (2008).[4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018).[4] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][8][9][10][11][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for inhibitor design. Biochimie, 94(5), 1232-1241. Link

Sources

- 1. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 12. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ03544K [pubs.rsc.org]

- 13. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for monitoring the progress of reactions involving 2-Bromo-N-(4-propoxyphenyl)acetamide

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmacologically relevant molecules and advanced materials, precise control over reaction progress is paramount. The target compound, 2-Bromo-N-(4-propoxyphenyl)acetamide, serves as a key intermediate in various synthetic pathways. Its synthesis, typically involving the acylation of an aromatic amine (4-propoxyaniline) with a bromoacetylating agent, requires careful monitoring to maximize yield, minimize byproduct formation, and ensure safety. This guide provides an in-depth exploration of established analytical techniques for real-time and offline monitoring of its formation.

The primary goal of reaction monitoring is to answer critical questions: Has the reaction started? Are the starting materials being consumed? Is the desired product forming? Are there significant side products? When is the reaction complete? Answering these questions accurately prevents premature workup (leading to low yields) or extended reaction times that can promote decomposition and the formation of impurities.[1] This document details protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, tailored for researchers, scientists, and drug development professionals.

I. Foundational Technique: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[1][2] It provides a quick snapshot of the reaction mixture, allowing for the visualization of the consumption of starting materials and the appearance of the product. For the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide, TLC is the first line of analysis.

Causality and Experimental Choices

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a plate) and a liquid mobile phase (the eluent).[2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). The starting material, 4-propoxyaniline, is a primary amine and is expected to be more polar than the resulting amide product, 2-Bromo-N-(4-propoxyphenyl)acetamide. Therefore, we expect the product spot to have a higher Rf value than the starting amine spot.

Self-Validation: To ensure accurate interpretation, a "co-spot" is crucial. This involves spotting the reaction mixture on top of a spot of the authentic starting material.[1] This practice confirms the identity of the starting material spot in the reaction lane.

Detailed Protocol for TLC Monitoring

-

Plate Preparation:

-

Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[3]

-

Mark three lanes on the baseline: "SM" (Starting Material: 4-propoxyaniline), "R" (Reaction Mixture), and "Co" (Co-spot).

-

-

Sample Spotting:

-

Prepare a dilute solution of the starting amine in a suitable solvent (e.g., ethyl acetate).

-

Using a capillary tube, spot the starting material solution on the "SM" and "Co" lanes.

-

Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the "R" and "Co" lanes.[4]

-

Ensure spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

-

-

Development:

-

Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a suitable mobile phase. A common starting eluent system for this type of compound is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

-

Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber.[2]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

-

Visualization and Interpretation:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots. Since the starting material and product contain aromatic rings, they should be visible under a UV lamp (254 nm).[3]

-

Alternatively, use a chemical stain. An iodine chamber (placing the plate in a sealed jar with a few iodine crystals) is a good general-purpose, non-destructive stain.[5] For amines and amides, a potassium permanganate (KMnO₄) stain can also be effective.

-

Interpretation: As the reaction progresses, the spot corresponding to the starting material (lower Rf) in the "R" lane will diminish in intensity, while a new spot corresponding to the product (higher Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.

-

II. Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. It provides precise data on the concentration of reactants and products over time, enabling kinetic studies and accurate determination of reaction completion and purity.

Causality and Experimental Choices

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating the components of this reaction.[6] The separation mechanism is based on the hydrophobic interactions between the analytes and the C18-functionalized silica. The less polar compound will interact more strongly with the stationary phase and thus have a longer retention time. In this case, the product, 2-Bromo-N-(4-propoxyphenyl)acetamide, is more non-polar than the starting amine, 4-propoxyaniline, and will therefore have a longer retention time. A UV detector is suitable as both the reactant and product are chromophoric.

Self-Validation: The system is validated by running authentic standards of the starting material and, if available, the purified product to determine their exact retention times. A calibration curve can be constructed by injecting known concentrations of the standards to allow for accurate quantification of the components in the reaction mixture.

Detailed Protocol for HPLC Monitoring

-

Instrument Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.[7] A good starting point is a 60:40 mixture of B:A.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength where both reactant and product absorb (e.g., 254 nm).

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

-

Sample Preparation:

-

At specified time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel.

-

Immediately quench the reaction in the aliquot by diluting it significantly in a known volume (e.g., 1 mL) of the mobile phase. This prevents further reaction.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

-

Record the chromatogram. Identify the peaks corresponding to the starting material and product based on the retention times of the standards.

-

Integrate the peak areas. The percentage conversion can be calculated from the relative peak areas of the starting material and product.

-

Data Presentation

The progress of the reaction can be summarized in a table.

| Time Point | Retention Time SM (min) | Peak Area SM | Retention Time Product (min) | Peak Area Product | % Conversion |

| 0 h | 3.5 | 1,250,000 | - | - | 0% |

| 1 h | 3.5 | 620,000 | 7.2 | 645,000 | ~51% |

| 2 h | 3.5 | 110,000 | 7.2 | 1,180,000 | ~91% |

| 4 h | 3.5 | <10,000 | 7.2 | 1,290,000 | >99% |

| (Note: Data is illustrative. % Conversion is approximated by [Area_Product / (Area_SM + Area_Product)] * 100) |

III. Structural Confirmation & In-Situ Monitoring: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis without the need for response factor calibration.[8][9] It is particularly useful for identifying intermediates and byproducts.

Causality and Experimental Choices

¹H NMR is used to monitor the reaction by observing the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product. Key diagnostic signals include:

-

Starting Material (4-propoxyaniline): The -NH₂ protons, which will appear as a broad singlet and will disappear upon acylation.

-

Product (2-Bromo-N-(4-propoxyphenyl)acetamide): The appearance of a new amide -NH proton signal (a singlet, typically downfield) and a new singlet for the -CH₂Br protons.

Self-Validation: The identity of peaks is confirmed by running a reference spectrum of the starting material. The quantitative nature of NMR allows for the determination of the relative molar ratio of product to starting material by comparing the integration of their respective, well-resolved peaks.[10][11]

Detailed Protocol for NMR Monitoring

-

Sample Preparation (Offline):

-

At specified time points, withdraw an aliquot from the reaction.

-

Quench the reaction by adding cold deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Filter the sample directly into an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.[8]

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum (e.g., to the residual solvent peak).

-

-

Data Interpretation:

-

Identify a clean, well-resolved proton signal for both the starting material (e.g., a specific aromatic proton) and the product (e.g., the -CH₂Br protons).

-

Integrate these peaks.

-

Calculate the molar ratio of product to starting material. For example, if the integral of the product's -CH₂Br (2 protons) is 1.0 and the integral of a specific aromatic proton of the starting material (1 proton) is 0.1, the ratio of product to starting material is approximately (1.0/2) : (0.1/1) = 0.5 : 0.1, or 5:1.

-

Online NMR Monitoring

For advanced process control, online or "flow" NMR can be employed.[9][12] This involves continuously pumping a stream of the reaction mixture from the reactor through the NMR spectrometer. This provides real-time kinetic data without the need for manual sampling.[13]

IV. Specialized Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred for compounds of this nature, GC-MS can be a powerful alternative, especially for identifying volatile impurities or byproducts. The presence of a bromine atom makes the compound amenable to sensitive detection.

Causality and Experimental Choices

GC separates compounds based on their volatility and interaction with a stationary phase.[14] Mass spectrometry then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) that allows for definitive identification. 2-Bromo-N-(4-propoxyphenyl)acetamide has sufficient volatility for GC analysis, although derivatization might be necessary to improve thermal stability and peak shape. The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for this analysis.[15] However, MS provides more structural information.

Self-Validation: The identity of a peak is confirmed by matching its mass spectrum with a known standard or a library database. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak and fragments is a key validation point.[16][17]

Protocol for GC-MS Analysis

-

Instrument Setup:

-

Column: A low-to-mid polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, typically run in split mode to avoid overloading.

-

Temperature Program: A temperature ramp, e.g., starting at 100°C and ramping to 280°C, to ensure elution of all components.

-

Detector: Mass Spectrometer in Electron Impact (EI) scan mode.

-

-

Sample Preparation:

-

Prepare samples as described for HPLC, but use a volatile GC-compatible solvent (e.g., dichloromethane or ethyl acetate).

-

Ensure the sample is anhydrous.

-

-

Analysis and Interpretation:

-

Inject the sample.

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak to identify the starting material, product, and any byproducts by their fragmentation patterns and molecular ions.

-